molecular formula C14H14ClNO2 B13546071 6-Chloro-3-isobutylquinoline-4-carboxylic acid

6-Chloro-3-isobutylquinoline-4-carboxylic acid

Cat. No.: B13546071
M. Wt: 263.72 g/mol
InChI Key: JKXTUHPHORJPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-isobutylquinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol . This compound is characterized by a quinoline core substituted with a chlorine atom at the 6-position, an isobutyl group at the 3-position, and a carboxylic acid group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-isobutylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-isobutylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives .

Scientific Research Applications

6-Chloro-3-isobutylquinoline-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-isobutylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-isobutylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group at the 3-position and the carboxylic acid group at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

IUPAC Name

6-chloro-3-(2-methylpropyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C14H14ClNO2/c1-8(2)5-9-7-16-12-4-3-10(15)6-11(12)13(9)14(17)18/h3-4,6-8H,5H2,1-2H3,(H,17,18)

InChI Key

JKXTUHPHORJPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C2C=CC(=CC2=C1C(=O)O)Cl

Origin of Product

United States

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